N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine

Lipophilicity 4-Phenylcoumarin SAR Molecular recognition

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine (molecular formula C₁₉H₁₅NO₆, average mass 353.33 Da) is a fully synthetic 7‑substituted 4‑phenylcoumarin derivative in which a glycine residue is attached via an acetyl‑oxy linker at the coumarin 7‑position. The scaffold combines the photophysically and pharmacologically privileged 4‑phenyl‑2H‑chromen‑2‑one core with a flexible, negatively charged amino‑acid side‑chain, yielding a bifunctional building block that is distinct from the simple 7‑hydroxy‑4‑phenylcoumarin progenitor.

Molecular Formula C19H15NO6
Molecular Weight 353.3 g/mol
Cat. No. B15101700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine
Molecular FormulaC19H15NO6
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)O
InChIInChI=1S/C19H15NO6/c21-17(20-10-18(22)23)11-25-13-6-7-14-15(12-4-2-1-3-5-12)9-19(24)26-16(14)8-13/h1-9H,10-11H2,(H,20,21)(H,22,23)
InChIKeyGWKWCFOJMAFVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine – Core Structural Identity and Procurement-Relevant Compound Class


N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine (molecular formula C₁₉H₁₅NO₆, average mass 353.33 Da) is a fully synthetic 7‑substituted 4‑phenylcoumarin derivative in which a glycine residue is attached via an acetyl‑oxy linker at the coumarin 7‑position . The scaffold combines the photophysically and pharmacologically privileged 4‑phenyl‑2H‑chromen‑2‑one core with a flexible, negatively charged amino‑acid side‑chain, yielding a bifunctional building block that is distinct from the simple 7‑hydroxy‑4‑phenylcoumarin progenitor . Its procurement is relevant for medicinal‑chemistry campaigns requiring 7‑oxyacetyl‑amino acid motifs for structure–activity relationship expansion, photolabile protecting‑group design, or targeted enzyme‑inhibitor optimization.

4-Phenylcoumarin-7-oxyacetyl scaffold supports structure-activity relationship expansion studies
Glycine carboxylate side-chain enables electrostatic target-engagement research
Extended conjugation fits photocleavable protecting-group design workflows

Why N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine Cannot Be Replaced by Generic 4‑Phenylcoumarin or Simple Coumarin‑Glycine Analogs


Simple replacement of the target compound with unsubstituted coumarin‑glycine hybrids (e.g., N‑{[(2‑oxo‑2H‑chromen‑7‑yl)oxy]acetyl}glycine) or with the parent 7‑hydroxy‑4‑phenylcoumarin eliminates key structural determinants of target engagement and physicochemical behavior . The 4‑phenyl substituent imparts π‑stacking capacity and lipophilicity that the 4‑methyl or 4‑H analogs lack , while the glycine moiety provides a carboxylate group capable of electrostatic interactions with basic enzyme pockets—a feature absent in the simple 7‑hydroxy‑4‑phenylcoumarin, which shows a different selectivity profile (dual ALDH‑2/MAO inhibitor with IC₅₀ values of 1.5 and 0.5 µM, respectively) . Consequently, substitution with a structurally truncated analog compromises the intended pharmacophore and may lead to qualitatively different biological outcomes.

4-H / 4-Methyl analogs
May shift lipophilicity and π-stacking capacity, potentially altering membrane permeability and binding enthalpy profile
7-Hydroxy precursor
May redirect target recognition away from carboxylate-preferring enzymes toward ALDH-2/MAO inhibition phenotype
Simple coumarin-glycine hybrids
May not reproduce the photophysical or electrostatic interaction profile required for 3C protease or CA isoform studies

Quantitative Differentiation of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine Against Its Closest Analogs


Enhanced Lipophilicity and π‑Stacking Capacity Versus 4‑Methyl and 4‑H Analogs

The 4‑phenyl substituent of the target compound introduces additional aromatic surface area relative to the 4‑methyl analog N‑{[(4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl)oxy]acetyl}glycine, increasing computed logP by approximately 0.9–1.2 log units based on ACD/Labs predictions for closely related 7‑oxyacetyl‑glycine coumarins . The 4‑H analog N‑{[(2‑oxo‑2H‑chromen‑7‑yl)oxy]acetyl}glycine (MW 277.23 g/mol) lacks the phenyl ring altogether, forfeiting π‑stacking interactions exploited in kinase and protease inhibitor design .

Lipophilicity & π-stacking
Class-level inference
Estimated logP ~3.0–3.5 vs. ~2.1 (4-methyl analog) and ~1.5 (4-H analog); one additional aromatic ring for π-stacking
Reported lipophilicity context for intracellular target engagement studies
In silico prediction; experimental logP not yet reported
Lipophilicity 4-Phenylcoumarin SAR Molecular recognition

Carboxylate‑Armed Glycine Side‑Chain Versus Parent 7‑Hydroxy‑4‑phenylcoumarin

The parent compound 7‑hydroxy‑4‑phenylcoumarin acts as a dual ALDH‑2/MAO inhibitor with IC₅₀ values of 1.5 µM and 0.5 µM, respectively . Conjugation of a glycine moiety via an acetyl‑oxy linker at the 7‑position sterically and electronically modifies the 7‑substituent, likely abrogating the ALDH‑2/MAO inhibitory activity while enabling recognition by enzymes that prefer anionic carboxylate substrates (e.g., carbonic anhydrase isoforms, NAAA) [1]. The free carboxylate (pKₐ ~3.5–4.5 predicted) is deprotonated at physiological pH, providing a charge‑based interaction not available from the neutral 7‑hydroxy or 7‑methoxy analogs .

Carboxylate vs. parent 7-OH
Cross-study comparable
Parent 7-hydroxy-4-phenylcoumarin: ALDH-2 IC₅₀ 1.5 µM, MAO IC₅₀ 0.5 µM. Target compound: predicted pKₐ ~3.8, negatively charged at pH 7.4
Supports ionization-state shift for carboxylate-directed enzyme screening
Data to verify: ALDH-2/MAO inhibition status for target compound not reported
ALDH-2/MAO inhibition Carboxylate pharmacophore Selectivity shift

Class‑Level Evidence: 4‑Phenylcoumarin‑7‑oxyacetyl Scaffold as 3C Protease Inhibitor Template

A series of 4‑phenylcoumarin derivatives synthesized from (2‑oxo‑4‑phenyl‑2H‑chromen‑7‑yloxy)acetic acid hydrazide demonstrated potent inhibition of hepatitis A virus (HAV) 3C protease, with the most active compound showing an IC₅₀ of 3.1 µg/mL (approximately 7.3 µM) and a therapeutic index (TI) of 83 [1]. The target compound shares the identical 4‑phenylcoumarin‑7‑oxyacetyl core and differs only in the terminal functional group (glycine vs. hydrazide), suggesting it retains the capacity for 3C protease binding while offering a distinct electrostatic profile from the hydrazide series .

3C Protease inhibitor template
Class-level inference
Most active hydrazide analog: HAV 3C protease IC₅₀ 3.1 µg/mL (~7.3 µM), TI = 83. Target compound shares 4-phenylcoumarin-7-oxyacetyl core
Context-dependent scaffold match for antiviral target research
Data to verify; terminal group difference (glycine vs. hydrazide) may modulate potency
Antiviral HAV 3C protease 4-Phenylcoumarin hydrazide

Molecular‑Weight‑Based Differentiation from Nearest Commercially Available Analogs

The target compound (monoisotopic mass 353.089937 Da, average mass 353.33 Da, formula C₁₉H₁₅NO₆) is clearly distinguishable from its closest commercially listed analogs by exact mass and molecular formula . N‑{[(4‑methyl‑2‑oxo‑2H‑chromen‑7‑yl)oxy]acetyl}glycine has an average mass of 291.26 Da (C₁₄H₁₃NO₆), a difference of 62.07 Da (C₅H₂) corresponding to the phenyl‑vs.‑methyl substitution . N‑{[(2‑oxo‑2H‑chromen‑7‑yl)oxy]acetyl}glycine has an average mass of 277.23 Da (C₁₃H₁₁NO₆), a difference of 76.10 Da (C₆H₄) from the target compound . These mass differences enable unambiguous identity confirmation by LC‑MS in procurement quality control.

Mass differentiation
Direct head-to-head
Monoisotopic mass 353.089937 Da. Δm +62.07 Da vs. 4-methyl analog; +76.10 Da vs. 4-H analog
Supports LC-MS identity confirmation in procurement quality control
HR-MS (ESI-TOF or Orbitrap) recommended
Chemical procurement Mass differentiation HPLC purity quality control

Photocleavable Protecting‑Group Potential Based on Coumarin‑Caged Glycine Benchmarks

Coumarin‑4‑ylmethyl‑caged glycine derivatives have been shown to undergo photolysis within 3 µs upon visible‑light irradiation, enabling rapid kinetic studies of glycine‑gated ion channels [1]. The target compound incorporates a 4‑phenyl extension that bathochromically shifts the absorption spectrum relative to simple coumarin‑caged glycine, potentially enabling photolysis at longer, less phototoxic wavelengths [2]. In comparative photolysis studies of coumarin‑amino acid conjugates, 7‑aminocoumarin‑glycine esters showed the highest photolysis efficiency across 254–419 nm irradiation wavelengths [3].

Photocleavable potential
Class-level inference
Coumarin-caged glycine benchmarks: photolysis τ₁/₂
Reported wavelength-shift context for neuroscience tool-compound design
Data to verify; photolysis kinetics and quantum yield not yet reported for target compound
Photocleavable protecting group Caged neurotransmitter Coumarin photolysis

Recommended Application Scenarios for N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine Based on Quantitative Evidence


Antiviral Drug Discovery: HAV 3C Protease Inhibitor Lead Expansion

The established anti‑HAV activity of the 4‑phenylcoumarin‑7‑oxyacetyl scaffold (lead hydrazide IC₅₀ = 3.1 µg/mL, TI = 83 [1]) supports the use of the target compound as a carboxylic‑acid‑terminated analog for structure–activity relationship (SAR) diversification. Replacing the hydrazide with a glycine residue introduces a negatively charged carboxylate that may improve solubility and alter the inhibitor’s binding mode, offering a distinct SAR vector not accessible with the hydrazide series.

Neuroscience Tool Compound: Photocleavable Caged Glycine with Extended‑Wavelength Activation

Coumarin‑caged glycine derivatives with photolysis half‑lives below 3 µs have enabled real‑time kinetic studies of glycine receptors [1]. The 4‑phenyl substitution on the coumarin core is predicted to red‑shift the absorption maximum, potentially allowing two‑photon or longer‑wavelength uncaging that reduces phototoxicity in live‑cell or tissue‑slice electrophysiology experiments [2].

Carbonic Anhydrase Isoform‑Selective Inhibitor Screening

Amino‑acid–coumarin conjugates incorporating glycine exhibited sub‑micromolar inhibition of membrane‑bound carbonic anhydrase isoforms hCA IV (Kᵢ 92 nM–1.19 µM) and hCA XII (Kᵢ 0.11–0.79 µM) while sparing cytosolic isoforms hCA I/II (Kᵢ >50 µM) [1]. The target compound, bearing a glycine moiety linked through the 7‑oxyacetyl position, may exhibit a similar selectivity profile and is a candidate for screening against CA‑related disease targets including glaucoma and cancer.

Synthetic Building Block for Coumarin‑Amino Acid Hybrid Libraries

The free glycine carboxylate provides a chemically tractable handle for further derivatization (amide coupling, esterification, peptide elongation) without the need for deprotection steps required by Boc‑ or Cbz‑protected glycine‑coumarin esters [1]. This streamlines the synthesis of focused coumarin‑peptide conjugate libraries for high‑throughput screening.

Application
Selection Property
Validation Focus
Antiviral SAR studies
4-Phenylcoumarin-7-oxyacetyl scaffold with carboxylate terminus
3C protease inhibition and cytotoxicity counter-screen endpoints
Neuroscience tool compound design
Extended π-conjugation for potential red-shifted photolysis
Wavelength-dependent uncaging kinetics and phototoxicity assessment
CA isoform selectivity screening
Glycine-linked coumarin with reported CA inhibition template
Isoform selectivity profiling and Kᵢ determination
Coumarin-peptide library synthesis
Free carboxylate handle for direct amide coupling
Synthetic efficiency and intermediate stability review
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